4,6-diphenyl-2-propoxypyrimidine
Description
Properties
IUPAC Name |
4,6-diphenyl-2-propoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-13-22-19-20-17(15-9-5-3-6-10-15)14-18(21-19)16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZFTYDZQPPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diphenyl-2-propoxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli-like reaction, which involves the condensation of an aromatic aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups at positions 4 and 6 can be introduced through a Suzuki-Miyaura coupling reaction.
Attachment of the Propoxy Group: The propoxy group at position 2 can be introduced through an alkylation reaction using propyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-2-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
4,6-Diphenyl-2-propoxypyrimidine is extensively studied for its potential as an anticancer agent . Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further development in cancer therapy. Notably, it has shown promising results against various cancer cell lines, including colon adenocarcinoma and breast cancer .
Materials Science
The compound is also investigated for its applications in materials science , particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties facilitate the design of advanced materials for electronic applications.
Biological Research
In biological research, this compound serves as a probe to study interactions between pyrimidine derivatives and biological macromolecules like DNA and proteins. This application is crucial for understanding the biochemical roles of pyrimidines in cellular processes.
Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound's efficacy was evaluated using the sulforhodamine B (SRB) assay across multiple concentrations (1–20 µM). Results indicated that it inhibited the proliferation of resistant colon adenocarcinoma cells more effectively than doxorubicin, a standard chemotherapy drug .
Antimicrobial Properties
In addition to its anticancer properties, this compound has been tested for antimicrobial activity. Preliminary screenings indicated moderate effectiveness against several bacterial strains compared to standard antibiotics like ciprofloxacin. The compound's structure was modified to enhance its antimicrobial activity, leading to derivatives that showed improved potency against Gram-positive and Gram-negative bacteria .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4,6-diphenyl-2-propoxypyrimidine involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to inhibit the activity of Aurora kinase A, a protein kinase involved in cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Structural Analogues
Key structural analogs of 4,6-diphenyl-2-propoxypyrimidine include:
Electronic and Steric Effects
- Amino vs. Propoxy at Position 2: The amino group in 4,6-diphenyl-2-amino-pyrimidine increases polarity and hydrogen-bonding capacity, making it suitable for targeting hydrophilic biological sites. In contrast, the propoxy group in this compound reduces polarity, enhancing membrane permeability and bioavailability .
- Phenyl vs. Methoxy at 4,6 Positions : Phenyl substituents (as in the target compound) contribute to greater steric bulk and π-π interactions compared to methoxy groups in 4,6-dimethoxy-N-phenylpyrimidin-2-amine. Methoxy groups, being smaller and electron-donating, may improve solubility but reduce binding affinity in hydrophobic environments .
Q & A
Q. What are the recommended synthetic routes for 4,6-diphenyl-2-propoxypyrimidine, and how can purity be ensured?
A common approach involves nucleophilic substitution or condensation reactions using substituted pyrimidine precursors. For example, reacting 2-propoxypyrimidine with halogenated benzene derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions). Purification is achieved via recrystallization (using ethanol or acetone) or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity validation requires HPLC or GC-MS analysis, ensuring a single peak with ≥95% purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, aromatic protons in the phenyl groups appear as multiplets (δ 7.2–7.8 ppm), while the propoxy group shows signals at δ 1.0–1.5 ppm (triplet, CH₃) and δ 3.5–4.0 ppm (quartet, OCH₂) .
- X-ray crystallography : Resolves molecular conformation, bond angles, and intermolecular interactions (e.g., π-stacking between phenyl rings). Lattice parameters and space group symmetry are critical for validating structural models .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos or XPhos to improve coupling efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene/water biphasic systems.
- Temperature control : Higher temperatures (80–100°C) may accelerate kinetics but risk side reactions.
- In-situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .
Q. How should researchers address discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts)?
- Cross-validation : Compare experimental NMR/IR data with computational results (DFT or molecular dynamics simulations). Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy.
- Solvent effects in simulations : Include solvent models (e.g., PCM for DMSO) to refine predictions.
- Database alignment : Cross-reference with PubChem or crystallographic databases (e.g., CCDC) to identify systematic errors .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Enzyme inhibition assays : Target kinases or dehydrogenases using fluorescence-based or colorimetric methods (e.g., NADH depletion for dehydrogenase activity).
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-protein interactions .
Q. What precautions are necessary to maintain compound stability during storage and handling?
- Storage : Use amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis.
- Desiccants : Include silica gel packs to mitigate moisture absorption, which can degrade the propoxy group.
- Handling : Conduct reactions in anhydrous solvents (e.g., THF over molecular sieves) to avoid side reactions .
Q. How does the electronic configuration of this compound influence its reactivity compared to analogs like 4,6-dimethyl derivatives?
The electron-donating propoxy group at position 2 increases electron density on the pyrimidine ring, enhancing susceptibility to electrophilic attacks. In contrast, methyl groups (e.g., 4,6-dimethylpyrimidine) provide steric hindrance but less electronic modulation. Comparative X-ray data show stronger π-stacking in diphenyl derivatives due to extended conjugation .
Q. What computational tools can predict the pharmacokinetic properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with targets like EGFR or VEGF receptors.
- MD simulations : GROMACS for assessing stability in biological membranes .
Methodological Notes
- Data repositories : Always validate experimental data against PubChem entries (CID: [retrieve from database]) or crystallographic databases (CCDC Deposition Numbers: [reference]) .
- Safety protocols : Follow OSHA HCS2012 guidelines for lab handling, including fume hood use and PPE (gloves, lab coats) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
